Cas no 301223-42-7 (5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine)

5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]-
- 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine
- Oprea1_455193
- SCHEMBL3134533
- 2-amino-5-(2,4-dichlorobenzyl)-1,3-thiazole
- F0862-0116
- STK867238
- AKOS000122186
- 301223-42-7
- MFCD00712275
- 5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine
- G44752
- HMS1423G18
- Cambridge id 5561625
- 5-(2,4-Dichloro-benzyl)thiazol-2-ylamine
- SR-01000473947
- Z57329637
- CS-0218947
- EN300-02541
- 5-(2,4-Dichlorobenzyl)thiazol-2-amine
- SR-01000473947-1
- 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine
- IFLab1_004022
- 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine
- Oprea1_287224
- AB00089275-01
-
- MDL: MFCD00712275
- インチ: InChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14)
- InChIKey: TXWHLSLBDQJHHF-UHFFFAOYSA-N
- SMILES: c1cc(c(cc1Cl)Cl)Cc2cnc(s2)N
計算された属性
- 精确分子量: 257.97874
- 同位素质量: 257.9785248g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 67.2Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: NA
- Boiling Point: 405.9±35.0 °C at 760 mmHg
- フラッシュポイント: 199.3±25.9 °C
- PSA: 38.91
- じょうきあつ: 0.0±0.9 mmHg at 25°C
5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM456948-1g |
2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]- |
301223-42-7 | 95%+ | 1g |
$253 | 2022-12-31 | |
Life Chemicals | F0862-0116-10g |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
301223-42-7 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Enamine | EN300-02541-5.0g |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
301223-42-7 | 95.0% | 5.0g |
$1364.0 | 2025-02-21 | |
Life Chemicals | F0862-0116-2.5g |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
301223-42-7 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Enamine | EN300-02541-2.5g |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
301223-42-7 | 95.0% | 2.5g |
$923.0 | 2025-02-21 | |
Enamine | EN010-9283-10g |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
301223-42-7 | 95% | 10g |
$2024.0 | 2023-10-28 | |
Aaron | AR00I6C4-50mg |
2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]- |
301223-42-7 | 95% | 50mg |
$146.00 | 2025-02-28 | |
Aaron | AR00I6C4-1g |
2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]- |
301223-42-7 | 95% | 1g |
$672.00 | 2025-02-28 | |
Aaron | AR00I6C4-10g |
2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]- |
301223-42-7 | 95% | 10g |
$2808.00 | 2023-12-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289617-50mg |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
301223-42-7 | 97% | 50mg |
¥2059.00 | 2024-08-02 |
5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine 関連文献
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amineに関する追加情報
Professional Introduction to Compound with CAS No. 301223-42-7 and Product Name: 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine
The compound with the CAS number 301223-42-7 and the product name 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. Thiazole scaffolds are particularly noteworthy for their structural versatility and functional diversity, making them valuable candidates for drug discovery and development.
Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The structural motif of thiazole, characterized by a sulfur atom bonded to two carbon atoms in a five-membered ring, contributes to its unique chemical and biological properties. The presence of substituents such as chloro groups in 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine enhances its pharmacological potential by influencing its interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with enhanced efficacy and reduced side effects. The compound 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine is being investigated for its potential role in modulating various disease pathways. Its molecular structure suggests that it may interact with enzymes and receptors involved in signal transduction pathways relevant to several chronic diseases.
One of the most compelling aspects of this compound is its potential application in oncology research. Thiazole derivatives have shown promise as inhibitors of kinases and other enzymes that play critical roles in cancer cell proliferation and survival. The dichlorophenyl moiety in 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine is particularly interesting as it may enhance binding affinity to target proteins by increasing hydrophobic interactions. This feature makes it a promising candidate for further development as an anticancer agent.
Furthermore, the compound has been studied for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Thiazole derivatives have demonstrated the ability to inhibit inflammatory pathways by modulating the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine suggest that it may exhibit similar inhibitory effects, potentially offering a new therapeutic strategy for managing inflammation-related diseases.
Recent preclinical studies have highlighted the compound's potential in treating neurological disorders. Thiazole derivatives have been shown to cross the blood-brain barrier and interact with neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The unique pharmacophore of 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine may enable it to modulate these systems effectively. This opens up new avenues for research into neuroprotective therapies.
The synthesis of 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies are employed to introduce the necessary functional groups while maintaining the integrity of the thiazole core. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct complex molecular frameworks efficiently.
In terms of pharmacokinetics, thiazole derivatives are generally well-tolerated with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, further studies are needed to fully characterize the pharmacokinetic properties of 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine. Understanding these properties is crucial for optimizing dosing regimens and minimizing potential adverse effects.
The regulatory landscape for thiazole-based pharmaceuticals is evolving rapidly as new discoveries are made. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs based on these compounds. Researchers are working diligently to provide this data through rigorous preclinical and clinical trials.
Collaborations between academic institutions and pharmaceutical companies are essential for advancing thiazole-based drug development. These partnerships facilitate the sharing of resources and expertise necessary for translating laboratory findings into viable therapeutic options for patients worldwide.
The future prospects for 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine are promising given its diverse biological activities and structural features. Continued research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. As our understanding of disease pathways grows more sophisticated so too does our ability to design targeted therapies like this one.
301223-42-7 (5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine) Related Products
- 2751611-66-0(tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate)
- 1805584-01-3(3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride)
- 905781-48-8((Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline)
- 2227895-43-2((2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amine)
- 7494-00-0(3,5-Dichloro-4-thiocyanatoaniline)
- 2228279-52-3(4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole)
- 1805171-10-1(3-(Aminomethyl)-4-bromo-2-(difluoromethyl)-5-nitropyridine)
- 149505-71-5(methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate)
- 1681-47-6(Azomethane-d6)
- 2137780-44-8(5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride)
